molecular formula C13H25BO4 B11762008 Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

Cat. No.: B11762008
M. Wt: 256.15 g/mol
InChI Key: CPALSUPPEXYMCB-UHFFFAOYSA-N
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Description

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is a boronate ester featuring a hexanoate backbone with a methyl ester group at one terminus and a tetramethyl dioxaborolane moiety at the sixth carbon. This compound is of significant interest in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . Its structure combines the hydrolytic stability imparted by the pinacol-derived boronate group with the solubility and reactivity of the ester functionality. Key physical properties include a molecular formula of $ \text{C}{13}\text{H}{23}\text{BO}_4 $, an exact mass of 262.1688 g/mol, and characteristic $ ^1\text{H} $ NMR signals (e.g., δ 3.75 ppm for the methyl ester) .

Properties

Molecular Formula

C13H25BO4

Molecular Weight

256.15 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate

InChI

InChI=1S/C13H25BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(15)16-5/h6-10H2,1-5H3

InChI Key

CPALSUPPEXYMCB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate can be synthesized through a borylation reaction. One common method involves the reaction of 6-bromohexanoic acid methyl ester with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation. The boronate ester group undergoes transmetalation with palladium catalysts, facilitating aryl- or alkyl-substitution.

Mechanistic Overview :

  • Oxidative Addition : Aryl halides react with Pd(0) to form Pd(II) intermediates.

  • Transmetalation : The boronate ester transfers its boron-bound alkyl/aryl group to Pd(II).

  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) .

Example Reaction :

SubstrateCatalyst SystemConditionsYieldSource
Aryl bromide + BoronatePd(PPh₃)₄, K₂CO₃THF, 80°C, 12 h72–85%

Hydroboration Catalysis

The compound acts as a boron source in Grignard-catalyzed hydroboration reactions. DFT studies reveal a two-cycle catalytic pathway involving magnesium-boron intermediates .

Key Steps :

  • MeMgCl Binding : Exergonic formation of MeMgCl-HBpin adduct (ΔG = −14.5 kcal/mol).

  • Intramolecular Migration : Me group migrates to boron via TS1 (ΔG‡ = 12.3 kcal/mol).

  • Ester Activation : Subsequent reaction with esters (e.g., benzoate) yields reduced aldehydes .

Experimental Data :

SubstrateCatalystTemperatureProductEfficiency
BenzoateMeMgCl−78°CBenzaldehyde82%

Hydrolysis to Boronic Acids

Under acidic or aqueous conditions, the boronate ester hydrolyzes to its corresponding boronic acid, a critical intermediate in further functionalization.

Conditions :

  • Reagents : HCl (4 M), H₂O/acetone (1:2).

  • Yield : 89% for methyl 6-boronohexanoate .

Mechanism :
Borate ester+H2OH+Boronic acid+neopentyl glycol\text{Borate ester} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Boronic acid} + \text{neopentyl glycol}

Alkylation and Arylation

The hexanoate chain undergoes nucleophilic substitution or metal-mediated couplings:

  • Alkylation : NaHMDS in THF at −78°C facilitates side-chain elongation .

  • Arylation : Cu-mediated coupling with aryl iodides (e.g., 4-iodotoluene) .

Synthetic Example :

Reaction TypeReagentsProductYield
AlkylationNaHMDS, 4-iodobutaneExtended-chain boronate ester67%

Comparative Reactivity

The compound’s ester and boronate groups exhibit distinct reactivity compared to analogs:

CompoundReactivity DifferenceSource
Ethyl 6-(tetramethyl-dioxaborolan)hexanoateLower solubility in polar solvents
6-Boronohexanoic acidEnhanced acidity (pKa ≈ 8.2)

Scientific Research Applications

Organic Synthesis

Carbon-Carbon Bond Formation
Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The compound acts as a boronate ester, which can undergo oxidative addition with palladium catalysts, leading to the formation of aryl and vinyl compounds.

Reactivity with Palladium Catalysts
The interaction between this compound and palladium catalysts has been extensively studied. The mechanism typically involves:

  • Oxidative Addition : The palladium catalyst reacts with the boronate ester.
  • Transmetalation : Transfer of the organic moiety from boron to palladium.
  • Reductive Elimination : Formation of the desired product while regenerating the palladium catalyst.

Pharmaceutical Development

This compound has shown potential in pharmaceutical applications due to its ability to facilitate the synthesis of biologically active compounds.

Case Study: Anticancer Agents
Research has indicated that derivatives of this compound can be modified to create potent anticancer agents. For example, studies have demonstrated that modifications to the hexanoate chain can enhance selectivity and efficacy against specific cancer cell lines. This makes it a candidate for further development in targeted cancer therapies.

Material Science

The compound's properties also lend themselves to applications in material science. It can be used in the synthesis of polymers and other materials where boron-containing structures are desirable.

Polymer Synthesis
this compound can act as a monomer or additive in polymerization reactions. Its incorporation into polymer matrices can improve mechanical properties or introduce functional groups that enhance performance characteristics.

Mechanism of Action

The mechanism of action of Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate primarily involves its role as a boronate ester in cross-coupling reactions. The boron atom in the dioxaborolane ring facilitates the formation of carbon-carbon bonds by acting as a nucleophile. In the presence of a palladium catalyst, the boronate ester undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate and its analogs:

Compound Name Key Structural Features Synthesis Method Reactivity/Applications Reference
This compound Linear hexanoate chain; boronate at C6 Fe(acac)$_3$-catalyzed radical addition with methyl acrylate Suzuki-Miyaura cross-coupling; intermediate in drug synthesis
[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]methanol Aromatic boronate with a hydroxymethyl group Pinacol esterification of 4-formylbenzeneboronic acid Less reactive in alkyl couplings; used in aryl-functionalized materials
Methyl 4-isopropyl-5-(tetramethyl-dioxaborolan-2-yl)hexanoate Branched hexanoate chain (isopropyl at C4); boronate at C5 Radical addition with allylboronic esters Steric hindrance reduces coupling efficiency; enhanced thermal stability
(R)-Methyl 2-(tert-Boc-amino)-2-(2-oxoethyl)-6-(tetramethyl-dioxaborolan-2-yl)hexanoate Boronate at C6; Boc-protected amine and ketone at C2 Ozonolysis of allylated precursor followed by phosphine treatment Pharmaceutical intermediate; enables multi-step functionalization
Methyl (S)-6-((R)-2-oxo-1-phenylpyrrolidin-3-yl)-6-(tetramethyl-dioxaborolan-2-yl)hexanoate Chiral pyrrolidinone ring at C6; boronate at C6 Nickel-catalyzed hydroalkylation Asymmetric synthesis; enantioselective applications (94% ee)

Reactivity in Cross-Coupling Reactions

  • Alkyl vs. Aryl Boronates : The target compound’s alkyl boronate group is less reactive in Suzuki-Miyaura couplings compared to aryl analogs but benefits from ester-directed stabilization .
  • Steric and Electronic Effects : Branching (e.g., isopropyl in 4-isopropyl derivative) hinders transmetalation, whereas electron-withdrawing esters enhance electrophilicity at the boron center .
  • Chiral Derivatives: Compounds like the pyrrolidinone-containing analog exhibit high enantioselectivity (94% ee), making them valuable in asymmetric catalysis .

Biological Activity

Methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)hexanoate (CAS No. 1516934-00-1) is a boron-containing compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

Property Value
Molecular FormulaC₁₃H₂₅BO₄
Molecular Weight256.15 g/mol
Boiling Point288.4 ± 23.0 °C (Predicted)
Density0.97 ± 0.1 g/cm³ (Predicted)

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for various applications in chemical biology and medicinal chemistry.

Research indicates that compounds similar to this compound may exhibit various biological activities including:

  • Antitumor Activity : Boron-containing compounds have been studied for their ability to enhance the efficacy of chemotherapeutic agents by targeting specific cellular pathways involved in tumor growth and resistance.
  • DNA Repair Modulation : Some studies suggest that such compounds can influence DNA repair mechanisms, potentially enhancing the effectiveness of alkylating agents in cancer therapy .

Case Studies and Research Findings

  • Antitumor Efficacy : A study highlighted the role of boron compounds in enhancing the cytotoxic effects of alkylating agents like methyl methanesulfonate (MMS). The combination of these agents showed increased efficacy in inducing apoptosis in cancer cell lines .
  • DNA Damage Repair : Research demonstrated that methylated boron compounds could modulate the ATM/Chk2 signaling pathway, which is crucial for DNA damage repair. This modulation could lead to increased sensitivity of cancer cells to chemotherapeutic agents .
  • Cellular Response Studies : In vitro studies have shown that cells treated with this compound exhibited altered responses to DNA damage, suggesting potential applications in enhancing the therapeutic index of existing treatments .

Q & A

Scale-Up Considerations for Radical Reactions

  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., dimerization) .
  • Catalyst Recycling : Immobilize Fe(acac)₃ on silica or magnetic nanoparticles to improve turnover numbers (TONs) .

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